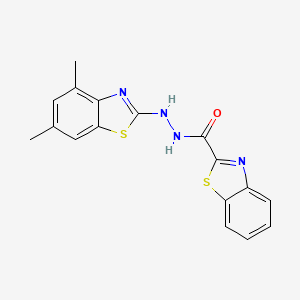

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

Description

Properties

IUPAC Name |

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS2/c1-9-7-10(2)14-13(8-9)24-17(19-14)21-20-15(22)16-18-11-5-3-4-6-12(11)23-16/h3-8H,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJQLDINZYDPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=NC4=CC=CC=C4S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with 2-benzothiazolecarbohydrazide. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzothiazole rings.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Case Study:

A series of benzothiazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The results showed that these compounds inhibited cell proliferation and induced cell death in a dose-dependent manner. The most promising candidates exhibited IC50 values in the low micromolar range .

1.2 Antimicrobial Properties

Benzothiazole derivatives have also been explored for their antimicrobial activities. A study highlighted the effectiveness of similar compounds against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Data Table: Antimicrobial Activity of Benzothiazole Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli, S. aureus | 32 µg/mL |

| Compound B | P. aeruginosa, B. subtilis | 16 µg/mL |

Materials Science Applications

2.1 Photostability and Dyes

The compound has been investigated for its potential use in photostable dyes. Research indicates that benzothiazole-based compounds can enhance the stability of dyes under UV exposure, making them suitable for applications in coatings and textiles .

Case Study:

A comparative study on various benzothiazole dyes showed that those containing the dimethyl groups exhibited superior photostability compared to their non-substituted counterparts. This property is crucial for applications where color retention is essential over time .

Agricultural Chemistry Applications

3.1 Pesticidal Activity

Benzothiazole derivatives have been evaluated for their pesticidal properties, specifically against fungal pathogens in crops. The compound this compound has shown promise as a fungicide due to its ability to inhibit spore germination and mycelial growth .

Data Table: Fungicidal Activity Against Fungal Pathogens

| Pathogen Name | Inhibition Percentage (%) | Concentration (µg/mL) |

|---|---|---|

| Fusarium oxysporum | 85 | 50 |

| Botrytis cinerea | 90 | 75 |

Mechanism of Action

The mechanism of action of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N'-[(1E)-1-Phenylethylidene]-1,3-benzothiazole-2-carbohydrazide (PEBTH)

- Structure : Substituted with a phenylethylidene group instead of 4,6-dimethylbenzothiazolyl.

- Synthesis: Condensation of 1,3-benzothiazole-2-carbohydrazide with acetophenone .

- Properties :

- Applications: Potential as a ligand for metal coordination due to its N,O-bidentate directing group .

N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

- Structure : Fluorinated benzothiazole with a dihydrodioxine ring.

- Key Difference : Enhanced electron-withdrawing effects from fluorine atoms may alter reactivity and binding affinity compared to the methyl-substituted target compound .

Sulfonylhydrazide Derivatives

2-[2-(4-Chlorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol

- Structure : Features a sulfonylhydrazide group attached to benzothiazole.

- Synthesis : Reaction of 2-hydrazinylbenzothiazole with 4-chlorobenzenesulfonyl chloride .

- Properties :

Carbamothioyl and Amide Derivatives

N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted Benzamides

N-(1,3-Benzothiazol-2-yl)benzamide

- Structure : Simple benzamide derivative lacking the hydrazide moiety.

- Properties: Lower molecular weight (~242 g/mol) and reduced hydrogen-bonding capacity compared to carbohydrazides. Used in nonlinear optical (NLO) materials due to π-conjugated systems .

Data Tables

Table 1: Structural and Physical Comparison

Biological Activity

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of 282.41 g/mol. The structure can be represented as follows:

1. Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit notable antimicrobial properties. A study on related compounds indicated that modifications in the benzothiazole structure can enhance antimicrobial efficacy against various pathogens. For instance, derivatives with specific substituents demonstrated improved activity against Gram-positive and Gram-negative bacteria .

2. Anticonvulsant Effects

Benzothiazole derivatives have been evaluated for their anticonvulsant properties. In one study, a series of related compounds were synthesized and tested for their effectiveness in preventing seizures in animal models. The results indicated that certain structural modifications led to increased potency in seizure prevention .

3. Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary findings suggest that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : Interaction with specific receptors could alter signaling pathways associated with cell proliferation and apoptosis.

These mechanisms are consistent with findings from studies on similar benzothiazole compounds that have demonstrated enzyme inhibition and receptor interaction .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.